4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid
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Overview
Description
4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid is an organic compound characterized by a benzene ring substituted with a methyl group, a pyridin-2-yl group, and an amino group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid typically involves the reaction of 2-amino-3-chloro-4-methylpyridine with benzoic acid in the presence of a copper catalyst. The reaction is carried out at elevated temperatures, around 150°C, for about an hour. The reaction mixture is then treated with water and a decolorizer, followed by pH adjustment and filtration to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. Additionally, the compound can induce apoptosis, or programmed cell death, in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-[(4-pyridin-3-yl-pyrimidin-2-yl)amino]benzoic acid: This compound shares structural similarities and is used in similar applications, including medicinal chemistry.
4-{[Ethyl(pyridin-2-ylmethyl)amino]methyl}benzoic acid: Another related compound with similar biological activities.
Uniqueness
4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and induce apoptosis makes it a valuable compound in medicinal research and drug development.
Properties
CAS No. |
860495-77-8 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-[[methyl(pyridin-2-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C14H14N2O2/c1-16(13-4-2-3-9-15-13)10-11-5-7-12(8-6-11)14(17)18/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
HOQPHQOPKVFANE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C2=CC=CC=N2 |
Origin of Product |
United States |
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